molecular formula C19H18ClNO4 B4726836 1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione

1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione

Cat. No. B4726836
M. Wt: 359.8 g/mol
InChI Key: XGZHHFQQIDRHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione, also known as BZPEP, is a chemical compound that has recently gained attention in the scientific community for its potential applications in research. BZPEP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione is complex and not fully understood. However, it is thought to act by modulating the activity of GABA(A) receptors and monoamine oxidase. This modulation can lead to changes in the levels of various neurotransmitters in the brain, which can in turn affect a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two important neurotransmitters in the brain. It has also been shown to enhance the activity of GABA(A) receptors, which can lead to increased relaxation and decreased anxiety. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione in lab experiments is its ability to modulate the activity of specific proteins and enzymes. This makes it a useful tool for studying the effects of these molecules on cellular processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. One potential limitation is its relatively low solubility in water, which can make it difficult to work with in some experimental setups. Additionally, the complex mechanism of action of this compound means that its effects can be difficult to interpret, and more research is needed to fully understand its effects on biological systems.

Future Directions

There are a number of potential future directions for research involving 1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione. One potential area of study is its potential use as a therapeutic agent for a variety of disorders, including anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, the development of new synthetic methods for this compound may lead to the creation of more potent and selective derivatives, which could have a wide range of potential applications in scientific research.

Scientific Research Applications

1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the molecular mechanisms of various biological processes. This compound has been shown to interact with a number of different proteins and enzymes, including GABA(A) receptors and monoamine oxidase, making it a useful tool for studying the effects of these molecules on cellular processes.

properties

IUPAC Name

1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c20-16-6-7-17(15(13-16)12-14-4-2-1-3-5-14)24-10-11-25-21-18(22)8-9-19(21)23/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZHHFQQIDRHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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